molecular formula C30H48O3 B052847 3-Epikatonic acid CAS No. 76035-62-6

3-Epikatonic acid

Cat. No. B052847
CAS RN: 76035-62-6
M. Wt: 456.7 g/mol
InChI Key: JZFSMVXQUWRSIW-FWXFQHTDSA-N
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Description

3-Epikatonic acid, also known as 3β-hydroxy-olean-12-en-29-oic acid, is a compound isolated from the chloroform extract of Austroplenckia populnea. The elucidation of its structure was achieved through comprehensive two-dimensional NMR spectroscopic techniques and confirmed by single-crystal X-ray diffraction. This compound is part of a group that includes friedelin, populnonic acid, abruslactone A, salaspermic acid, and 22β-epi-maytenfolic acid, highlighting the chemical diversity found in natural extracts (Silva et al., 2002).

Synthesis Analysis

The synthesis of tritiated β-amyrin, a related compound, from epikatonic acid showcases the potential chemical transformations epikatonic acid can undergo. This synthesis involved six steps and resulted in a compound with a specific activity of 550 GBq/mmole, demonstrating the utility of epikatonic acid in studying aromatization processes in sediments (Lohmann et al., 1990).

Molecular Structure Analysis

The molecular structure of epikatonic acid was established as 3β-hydroxy-olean-12-en-29-oic acid, with specific configuration details of the hydroxyl and carboxyl groups identified through spectroscopy and crystallography. This structural elucidation provides a basis for understanding the chemical reactivity and interactions of epikatonic acid (Silva et al., 2002).

Scientific Research Applications

  • Structure Elucidation : The structure and stereochemistry of epikatonic acid were established by 2D NMR spectroscopic techniques and confirmed by single crystal X-ray diffraction. The crystal structure includes two independent molecules stabilized by intermolecular hydrogen bonds (Silva et al., 2002).

  • Synthesis for Aromatization Studies : Tritiated β-amyrin was synthesized from epikatonic acid for studying aromatization processes in sediments, demonstrating epikatonic acid's utility in creating labeled compounds for environmental research (Lohmann et al., 1990).

  • Uterotonic Activity : 3-Epioleanolic acid, a compound related to epikatonic acid, displayed uterotonic activity on uterine smooth muscle, mediating its effect through the cholinergic receptor (Sewram et al., 2000).

  • Isolation from Plants : Epikatonic acid was isolated from the leaves of Cyclocarya paliurus and characterized using physicochemical and spectral methods, expanding the understanding of its natural occurrence (Shu et al., 2005).

  • Triterpenoid Content in Plants : A study identified epikatonic acid among other triterpenoids in the bark wood of Austroplenckia populnea, contributing to the knowledge of plant chemistry (Sousa et al., 1990).

  • Isolation from Tripterygium hypoglaucum : The root of Tripterygium hypoglaucum contained 3-epikatonic acid among other oleanane type triterpenes, illustrating its presence in diverse plant species (Xian & Ji, 1993).

  • Anti-Trypanosomal Activity : A study tested pentacyclic triterpenes isolated from Austroplenckia populnea for anti-trypanosomal activity. It was found that epikatonic acid was less active against the trypanosome tested (Duarte et al., 2002).

Safety And Hazards

According to the safety data sheet, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 3-Epikatonic acid . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

(2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-25(2)21-10-13-30(7)22(28(21,5)12-11-23(25)31)9-8-19-20-18-27(4,24(32)33)15-14-26(20,3)16-17-29(19,30)6/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,26+,27+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFSMVXQUWRSIW-FWXFQHTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316985
Record name Epikatonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Epikatonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034655
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Epikatonic acid

CAS RN

76035-62-6
Record name Epikatonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76035-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epikatonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Epikatonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034655
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

283 - 284 °C
Record name 3-Epikatonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034655
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
DT Coxon, JW Wells - Phytochemistry, 1980 - ui.adsabs.harvard.edu
3-epikatonic acid from guar meal, Cyamopsis tetragonoloba - NASA/ADS … 3-epikatonic acid from guar meal, Cyamopsis tetragonoloba …
Number of citations: 31 ui.adsabs.harvard.edu
S Jian-hua, Z Bing-nan - Journal of Integrative Plant Biology, 1992 - jipb.net
… 4),orthosphenic acid(5), salaspermicacid(6).3-epikatonic acid(7),maytenfolic acid(8),3B-acetyl-… 一oic acid(29,220)一 1actone,3-epikatonic acid(7)showed obvious spermicidaleffect.while …
Number of citations: 3 www.jipb.net
VU Celenk, NB Sarikahya, S Kirmizigul - Chemistry of Natural Compounds, 2020 - Springer
… (16) and 3-O-β-D-galactopyranosyl-(1→3)-α-L-arabinopyranosyl hederagenin 28-O-β-D-glucopyranosyl-(1→6)-glucopyranosyl ester (17), one aglycone namely 3-epikatonic acid (19), …
Number of citations: 8 link.springer.com
Z Xianmin, W Dagang, Z Jiwen, P Runeng… - Acta Botanica …, 1993 - europepmc.org
… (I), and six known oleanane type triterpene compounds, triptotriterpenic acid A (Ⅱ), wilforlide B (Ⅲ), wilforlide A (Ⅳ), oleanolic acid acetate (Ⅴ), oleanolic acid (Ⅵ) and 3-epikatonic acid…
Number of citations: 9 europepmc.org
L Jiang, Y Tu, W Dai, L Yuan - Journal of Chinese …, 2023 - search.ebscohost.com
… The 3-epikatonic acid (5) showed significant antitumor activity against human cervical cancer HeLa cells with an inhibitory IC50 of 0.39 µM[21]. Therefore, triterpenoids in the calli of M. …
Number of citations: 0 search.ebscohost.com
ZXMWU Da-Gang - Plant Diversity, 1993 - journal.kib.ac.cn
… (I), and six known oleanane type triterpene compounds, triptotriterpenic acid A (H), wilforlide B (ffl), wilforlide A (IV), oleanolic acid acetate (V), oleanolic acid (VI) and 3-epikatonic acid, …
Number of citations: 0 journal.kib.ac.cn
ZD Nassar, AAF Aisha, AMSA Majid - 2010 - webmedcentral.com
… oleanen-29-oic acid, alloaromadendrene, caryophyllene oxide, spathulenol [21], bryononic acid, secobryononic acid, secoisobryononic acid [22], 20-epikoetjapic acid, 3-epikatonic acid …
Number of citations: 58 www.webmedcentral.com
SK Sharma, M Ali, SR Mir - 2003 - nopr.niscpr.res.in
… A comparison of the physical properties (mp and I H NMR ) of 1 with those reported for 3epikatonic acid indicated that they were not identical. Therefore, the carboxyl function in 1 must …
Number of citations: 3 nopr.niscpr.res.in
Y Jiang, KW Zeng, B David, G Massiot - Phytochemistry, 2014 - Elsevier
… Thus, the structure of 6 was elucidated as 3-epikatonic acid 3-O-β-d-glucopyranosyl (1→2)-β… ]-3-epikatonic acid-29-O-β-d-glucopyranosyl(1→6)-β-d-glucopyranoside. …
Number of citations: 22 www.sciencedirect.com
K Nakano, Y Oose, Y Masuda, H Kamada, Y Takaishi - Phytochemistry, 1997 - Elsevier
… Compounds 4--8, were identified as ifflaionic acid, katononic acid, 3-epikatonic acid and aromatic nortriterpenes by comparing their physical and spectral data with those in the literature…
Number of citations: 26 www.sciencedirect.com

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